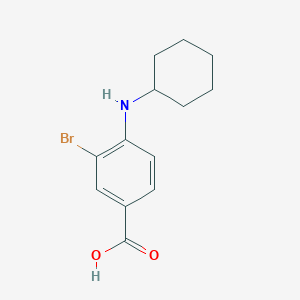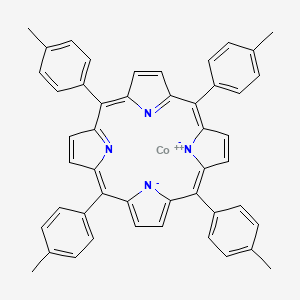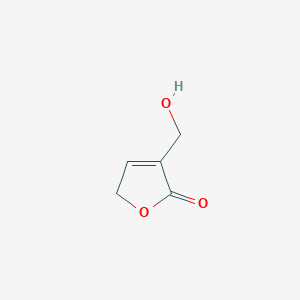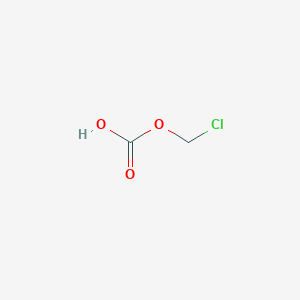
3-Bromo-4-(cyclohexylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cyclohexylamino)benzoic acid is an organic compound with the molecular formula C13H16BrNO2. This compound is characterized by the presence of a bromine atom, a cyclohexylamino group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid typically involves the following steps:
Amination: The substitution of a hydrogen atom with a cyclohexylamino group.
A common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
3-Bromo-4-(cyclohexylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-Bromo-4-(cyclohexylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-4-(cyclohexylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-(dimethylamino)benzoic acid
Uniqueness
3-Bromo-4-(cyclohexylamino)benzoic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required .
特性
CAS番号 |
1131594-43-8 |
|---|---|
分子式 |
C13H16BrNO2 |
分子量 |
298.18 g/mol |
IUPAC名 |
3-bromo-4-(cyclohexylamino)benzoic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17) |
InChIキー |
GBERUJYYLAWYCV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)






![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)



![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)

![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
